molecular formula C14H13N3O4S B2946022 N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1705346-56-0

N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide

Cat. No.: B2946022
CAS No.: 1705346-56-0
M. Wt: 319.34
InChI Key: QFMOJLTWMSOYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a benzodioxole ring, a thiazole ring, and an azetidine ring, which are linked through various functional groups. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with an azetidine derivative. Key steps may include:

    Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Thiazole Intermediate: This may involve the condensation of α-haloketones with thiourea.

    Coupling Reaction: The benzodioxole and thiazole intermediates are then coupled with an azetidine derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification techniques: Employing methods such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its interactions with biological macromolecules and potential therapeutic effects.

    Medicine: As a candidate for drug development, particularly if it exhibits bioactivity against specific targets.

    Industry: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Such as signaling pathways or metabolic functions.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “N-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide” include:

    Benzodioxole derivatives: Known for their bioactivity and use in pharmaceuticals.

    Thiazole derivatives: Often found in drugs and agrochemicals.

    Azetidine derivatives: Studied for their potential therapeutic applications.

Uniqueness

The uniqueness of “this compound” lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c18-13(16-9-1-2-11-12(5-9)20-8-19-11)17-6-10(7-17)21-14-15-3-4-22-14/h1-5,10H,6-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMOJLTWMSOYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.